molecular formula C24H25NO2 B4110351 N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide

N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide

Cat. No.: B4110351
M. Wt: 359.5 g/mol
InChI Key: WKNGEHJBBWPHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide is an organic compound with a complex structure that includes benzyl, hydroxy, methyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyl Group: The benzyl group can be introduced through a reaction between benzyl chloride and an appropriate amine.

    Hydroxy and Methyl Group Introduction: The hydroxy and methyl groups are often introduced through electrophilic aromatic substitution reactions.

    Amide Formation: The final step involves the formation of the amide bond, typically through a reaction between an amine and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products include ketones or aldehydes.

    Reduction: Products include primary or secondary amines.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-hydroxy-2-naphthamide
  • N-(2-hydroxy-5-methylphenyl)-1-naphthamide
  • N-(5-hydroxy-1-naphthyl)-1-naphthamide

Uniqueness

N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO2/c1-18-13-14-23(26)22(15-18)21(20-11-7-4-8-12-20)16-24(27)25(2)17-19-9-5-3-6-10-19/h3-15,21,26H,16-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNGEHJBBWPHMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(CC(=O)N(C)CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
Reactant of Route 3
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
Reactant of Route 4
Reactant of Route 4
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
Reactant of Route 5
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide
Reactant of Route 6
N-benzyl-3-(2-hydroxy-5-methylphenyl)-N-methyl-3-phenylpropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.